1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine
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Overview
Description
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound that features a pyridine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the reaction of 3-(pyridin-3-yl)-1H-pyrazol-5-amine with potassium thiocyanate in the presence of bromine as a catalyst . This reaction forms the thiazole ring fused with the pyridine ring, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This inhibition can lead to altered cell cycle progression, apoptosis induction, and other cellular effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thiazole ring fused with a pyrazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar pyrimidine ring fused with a triazole ring.
Uniqueness
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to its specific combination of a pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c1-7(11)10-13-9(6-14-10)8-3-2-4-12-5-8/h2-7H,11H2,1H3 |
InChI Key |
ROJJEBWCRGEGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CN=CC=C2)N |
Origin of Product |
United States |
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